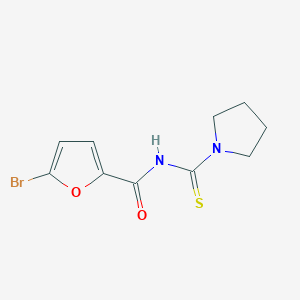![molecular formula C19H13NO3 B5776740 2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
2-(Benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have been studied for their antimicrobial properties. Sakram et al. (2018) reported the synthesis of novel derivatives of this compound using microwave-assisted synthesis. These derivatives demonstrated antimicrobial activity against various bacteria including Escherichia coli and Staphylococcus aureus (Sakram et al., 2018). Additionally, Kuran et al. (2012) synthesized aminoalkyl derivatives of this compound and evaluated their antimicrobial activity, finding potent antibacterial and antifungal activities (Kuran et al., 2012).
Targeting Breast Cancer
A study by Gilbert et al. (2020) revealed that a naphthalimide analogue of 2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, named NAP-6, is a highly potent molecule targeting breast cancer. It operates via the aryl hydrocarbon receptor (AHR) pathway and is effective against specific breast cancer cell lines (Gilbert et al., 2020).
Use in Fluorescent Chemosensors
The derivatives of 2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been applied in the creation of fluorescent chemosensors. For instance, Tolpygin et al. (2012) synthesized new derivatives containing an amino group, which exhibited high chemosensor selectivity for the determination of anions (Tolpygin et al., 2012). Zhang et al. (2020) developed 1,8-naphthalimide derivatives as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection (Zhang et al., 2020).
Photophysical Characteristics
Staneva et al. (2020) investigated the photophysical characteristics of a novel derivative of 2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. This study focused on its application in the detection of metal ions and pH changes, utilizing computational tools to understand its structure and properties (Staneva et al., 2020).
Antiviral Action
Garcia-Gancedo et al. (1979) studied the antiviral properties of benzo[de]isoquinoline-1,3-diones, finding that certain derivatives inhibited the replication of herpes simplex and vaccinia viruses in cell cultures (Garcia-Gancedo et al., 1979).
Spectral Characteristics in Polymers
Bojinov et al. (2005) synthesized novel blue-emitting adducts of benzo[de]isoquinoline-1,3-dione for use in brightening and stabilizing polymers. Their research demonstrated the efficiency of these compounds in photostabilizing polymers (Bojinov et al., 2005).
properties
IUPAC Name |
2-phenylmethoxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-15-10-4-8-14-9-5-11-16(17(14)15)19(22)20(18)23-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOCCCNFTDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)


![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
